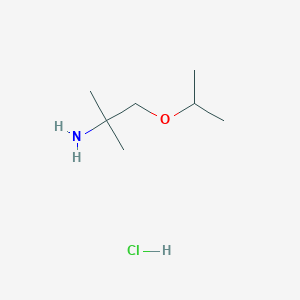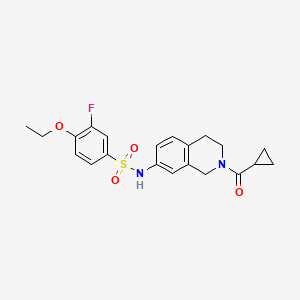
4-Fluoropiperidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 2010981-81-2 . It has a molecular weight of 165.59 and its IUPAC name is 4-fluoropiperidine-1-carbonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Fluoropiperidine-1-carbonyl chloride is 1S/C6H9ClFNO/c7-6(10)9-3-1-5(8)2-4-9/h5H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoropiperidine-1-carbonyl chloride were not found, it’s important to note that carbonyl compounds like this one are known to undergo a variety of reactions. For example, they can react with water in the presence of an acid or a base to form hydrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoropiperidine-1-carbonyl chloride include a molecular weight of 165.59 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as 4-Fluoropiperidine-1-carbonyl chloride, are pivotal in organic synthesis, especially in the introduction of fluorine atoms or fluorinated groups into organic molecules. The presence of fluorine can significantly alter the physical, chemical, and biological properties of organic compounds, making fluorinated derivatives highly valuable in drug design and agrochemical development. One example is the utilization of fluoroalkylsulfonyl chlorides in atom transfer radical addition (ATRA) reactions, highlighted by Tang and Dolbier (2015), where these reagents serve as sources of fluorinated radicals to add fluoroalkyl groups to unsaturated carbonyl compounds under photochemical conditions, yielding α-chloro-β-fluoroalkylcarbonyl products with excellent diversity and yield (Tang & Dolbier, 2015).
Material Science and Sensing Applications
In material science, the synthesis of nitrogen-fluorine co-doped carbon nanodots using fluorinated precursors demonstrates the application of fluorinated molecules in developing fluorescent probes for detecting ions in aqueous media. Nie et al. (2020) synthesized nitrogen-fluorine co-doped carbon nanodots (N,F-CDs) for the selective detection of hypochlorite ions, showcasing the role of fluorinated compounds in enhancing the sensitivity and selectivity of fluorescent sensors (Nie et al., 2020).
Pharmaceutical Research
In pharmaceutical research, the introduction of fluorine atoms or fluorinated moieties into bioactive molecules can significantly affect their pharmacokinetic and pharmacodynamic profiles. For instance, the activation of hydroxyl groups on polymeric carriers using fosyl chloride, a fluorinated sulfonyl chloride, for the covalent attachment of biologicals to solid supports, as reported by Chang et al. (1992), illustrates the utility of fluorinated reagents in drug delivery system development (Chang et al., 1992).
Propiedades
IUPAC Name |
4-fluoropiperidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClFNO/c7-6(10)9-3-1-5(8)2-4-9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCWANXUYUKQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropiperidine-1-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)
![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid](/img/structure/B2570696.png)
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)
![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)


![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2570711.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)